molecular formula C8H11NO2S B3051053 2-Butyl-1,3-thiazole-5-carboxylic acid CAS No. 30709-73-0

2-Butyl-1,3-thiazole-5-carboxylic acid

Cat. No. B3051053
CAS RN: 30709-73-0
M. Wt: 185.25 g/mol
InChI Key: BNKZFUBCZHESJT-UHFFFAOYSA-N
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Description

2-Butyl-1,3-thiazole-5-carboxylic acid, also known as 2-tert-butyl-1,3-thiazole-5-carboxylic acid, is a chemical compound with the molecular formula C8H11NO2S . It has a molecular weight of 185.25 . This compound is a white solid with a melting point between 200-205°C .


Synthesis Analysis

The synthesis of 2-Butyl-1,3-thiazole-5-carboxylic acid involves the reaction of ethyl 2-tert-butylthiazole-5-carboxylate with lithium hydroxide in tetrahydrofuran (THF). The mixture is stirred for 16 hours at room temperature. After the solvents are removed under vacuum, the resulting thick liquid is diluted with water and acidified with 2M HCl solution to pH 4 to 5.


Molecular Structure Analysis

The molecular structure of 2-Butyl-1,3-thiazole-5-carboxylic acid consists of a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

2-Butyl-1,3-thiazole-5-carboxylic acid is a white solid with a melting point between 200-205°C . It has a molecular weight of 185.25 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Butyl-1,3-thiazole-5-carboxylic acid (also known as 5-Thiazolecarboxylic acid, 2-butyl-), focusing on six unique applications:

Pharmaceutical Development

2-Butyl-1,3-thiazole-5-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its thiazole ring structure is known for its biological activity, making it a key component in the development of drugs with antimicrobial, antiviral, and anti-inflammatory properties . Researchers are exploring its potential in creating new medications that can target specific pathogens or inflammatory pathways.

Antimicrobial Agents

The thiazole ring in 2-Butyl-1,3-thiazole-5-carboxylic acid has been studied for its antimicrobial properties. Compounds containing this structure have shown effectiveness against a range of bacteria and fungi . This makes it a promising candidate for developing new antimicrobial agents that can be used in medical settings to combat resistant strains of microorganisms.

Agricultural Chemicals

In agriculture, 2-Butyl-1,3-thiazole-5-carboxylic acid is used as a precursor for synthesizing agrochemicals, including pesticides and herbicides . Its ability to disrupt the biological processes of pests and weeds makes it an important compound in the development of more effective and environmentally friendly agricultural products.

Organic Synthesis

This compound is also significant in organic synthesis, serving as a building block for creating more complex molecules . Its unique chemical properties allow it to participate in various reactions, making it a versatile tool for chemists working on synthesizing new materials and compounds for research and industrial applications.

Material Science

In material science, 2-Butyl-1,3-thiazole-5-carboxylic acid is used to develop new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength . This application is particularly relevant in the creation of advanced materials for use in electronics, aerospace, and other high-tech industries.

Biological Research

Researchers utilize 2-Butyl-1,3-thiazole-5-carboxylic acid in biological studies to understand its interactions with various biological systems . Its role in modulating biological pathways is of interest for developing new therapeutic strategies and understanding disease mechanisms at a molecular level.

properties

IUPAC Name

2-butyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-3-4-7-9-5-6(12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZFUBCZHESJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601006
Record name 2-Butyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1,3-thiazole-5-carboxylic acid

CAS RN

30709-73-0
Record name 2-Butyl-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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